molecular formula C20H22N2O6S B4330944 ethyl {4,5-dimethyl-2-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]phenoxy}acetate

ethyl {4,5-dimethyl-2-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]phenoxy}acetate

Cat. No.: B4330944
M. Wt: 418.5 g/mol
InChI Key: OKOWYDYJNZHSGF-UHFFFAOYSA-N
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Description

This compound, with its complex structure and unique properties, holds significant promise across multiple domains. Its distinctive chemical configuration features ethyl, dimethyl, and quinoxalinyl moieties, integrated into a sulfonylphenoxy acetate backbone. This structural arrangement imparts unique chemical reactivity and biological activity, making it a subject of extensive scientific inquiry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl {4,5-dimethyl-2-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]phenoxy}acetate typically involves multi-step organic reactions. The starting materials include 4,5-dimethyl-2-aminophenol and ethyl bromoacetate. The key steps involve the sulfonation of the phenol group, followed by the introduction of the quinoxaline ring via a condensation reaction with an appropriate 1,2-diketone. The final step involves esterification with ethyl bromoacetate under basic conditions. These reactions are typically conducted under controlled temperatures and inert atmospheres to prevent oxidation and degradation of intermediates.

Industrial Production Methods

Industrial production methods leverage efficient batch or continuous flow techniques to ensure high yield and purity of the final product. Catalysts and optimized reaction conditions are employed to enhance reaction rates and selectivity. Purification processes, such as recrystallization or column chromatography, are employed to isolate the desired compound from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl {4,5-dimethyl-2-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]phenoxy}acetate undergoes various types of chemical reactions including:

  • Oxidation: : The ethyl and dimethyl groups can undergo oxidative processes under the influence of strong oxidizing agents, leading to the formation of carboxylic acids.

  • Reduction: : The quinoxaline ring can be selectively reduced using metal hydrides to yield dihydro derivatives.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate or chromium trioxide under acidic conditions.

  • Reduction: : Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

  • Substitution: : Alkyl halides or nucleophiles such as amines under mild heating.

Major Products

Oxidative reactions typically yield carboxylic acid derivatives, while reductions yield dihydroquinoxalinyl derivatives. Substitution reactions can produce a variety of sulfonylated products depending on the nucleophile employed.

Scientific Research Applications

Chemistry

Ethyl {4,5-dimethyl-2-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]phenoxy}acetate is used as a precursor in the synthesis of various complex organic molecules

Biology

In biological research, this compound is investigated for its potential as a biochemical probe. Its ability to modulate enzyme activities and protein functions makes it a valuable tool in studying cellular processes and disease mechanisms.

Medicine

Preclinical studies suggest potential therapeutic applications, particularly in targeting specific enzymes involved in disease pathways. Its structural components may allow for the design of derivatives with enhanced efficacy and reduced toxicity.

Industry

In industry, this compound is explored for its potential as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and stability under various conditions make it a versatile building block.

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets such as enzymes and receptors. The quinoxalinyl sulfonyl moiety plays a crucial role in binding to active sites, altering enzyme conformation and activity. This interaction can modulate biochemical pathways, leading to diverse biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl {4,5-dimethyl-2-[(3-oxo-1,2-dihydroquinolin-1(2H)-yl)sulfonyl]phenoxy}acetate

  • Methyl {4,5-dimethyl-2-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]phenoxy}acetate

Uniqueness

This compound stands out due to its specific structural configuration, which combines a quinoxaline moiety with a sulfonylphenoxy acetate backbone. This unique combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

This detailed article should provide a comprehensive understanding of this compound, from its preparation methods to its scientific and industrial significance.

Properties

IUPAC Name

ethyl 2-[4,5-dimethyl-2-[(3-oxo-2,4-dihydroquinoxalin-1-yl)sulfonyl]phenoxy]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O6S/c1-4-27-20(24)12-28-17-9-13(2)14(3)10-18(17)29(25,26)22-11-19(23)21-15-7-5-6-8-16(15)22/h5-10H,4,11-12H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKOWYDYJNZHSGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=C(C(=C1)C)C)S(=O)(=O)N2CC(=O)NC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ethyl {4,5-dimethyl-2-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]phenoxy}acetate
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ethyl {4,5-dimethyl-2-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]phenoxy}acetate
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ethyl {4,5-dimethyl-2-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]phenoxy}acetate
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ethyl {4,5-dimethyl-2-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]phenoxy}acetate
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ethyl {4,5-dimethyl-2-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]phenoxy}acetate
Reactant of Route 6
ethyl {4,5-dimethyl-2-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]phenoxy}acetate

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